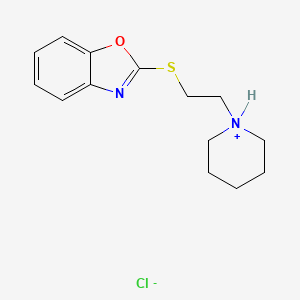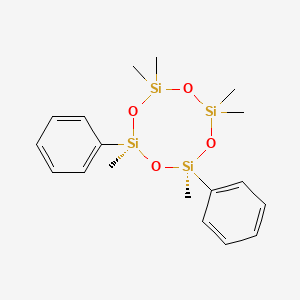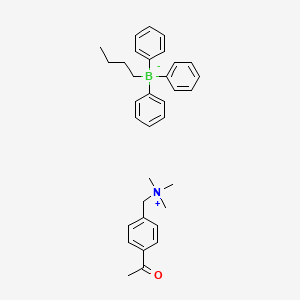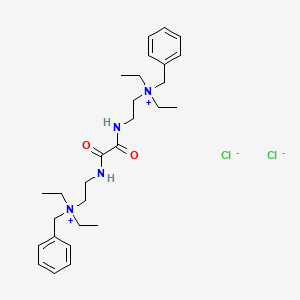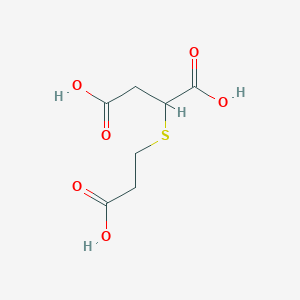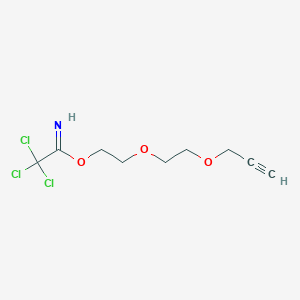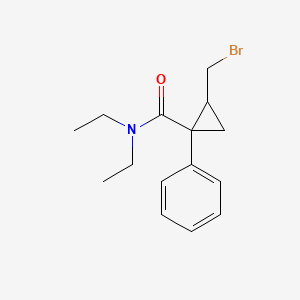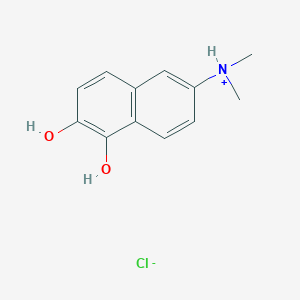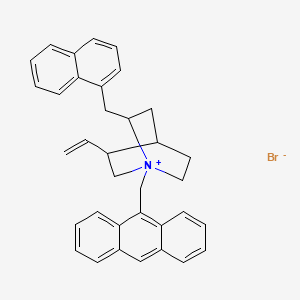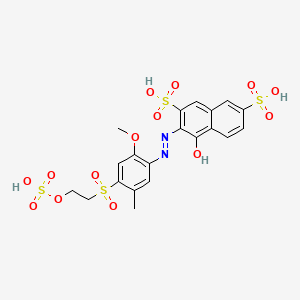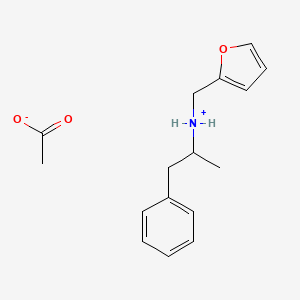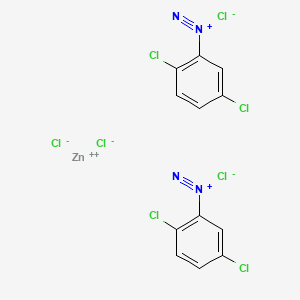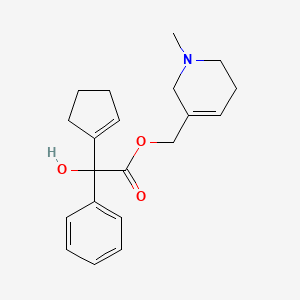![molecular formula C21H24N6O B13736387 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea CAS No. 17745-24-3](/img/structure/B13736387.png)
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea is a complex organic compound characterized by the presence of two tetrahydropyrimidinyl groups attached to a central urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea typically involves the reaction of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with another molecule of 4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline to form the final urea product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
科学研究应用
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound with similar structural features but different functional groups.
N,N’-Dimethylpropylene urea: Another compound with a similar urea core but different substituents.
Uniqueness
1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea is unique due to the presence of two tetrahydropyrimidinyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
17745-24-3 |
|---|---|
分子式 |
C21H24N6O |
分子量 |
376.5 g/mol |
IUPAC 名称 |
1,3-bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea |
InChI |
InChI=1S/C21H24N6O/c28-21(26-17-7-3-15(4-8-17)19-22-11-1-12-23-19)27-18-9-5-16(6-10-18)20-24-13-2-14-25-20/h3-10H,1-2,11-14H2,(H,22,23)(H,24,25)(H2,26,27,28) |
InChI 键 |
IGKMCFMQCNDZFV-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C4=NCCCN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


